CP-609,754 is a quinolinone derivative that inhibits farnesyl protein transferase, an enzyme that mediates the farnesylation of RAS, causing possible inhibition of the RAS pathway.
CP-609754
CAS No.: 1190094-64-4
Cat. No.: VC0524332
Molecular Formula: C29H22ClN3O2
Molecular Weight: 480.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1190094-64-4 |
---|---|
Molecular Formula | C29H22ClN3O2 |
Molecular Weight | 480.0 g/mol |
IUPAC Name | 6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one |
Standard InChI | InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3/t29-/m1/s1 |
Standard InChI Key | JAHDAIPFBPPQHQ-GDLZYMKVSA-N |
Isomeric SMILES | CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O |
SMILES | CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O |
Canonical SMILES | CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O |
Appearance | white solid powder |
Introduction
Chemical Structure and Properties
CP-609754 is a quinolinone derivative with the molecular formula C29H22ClN3O2 and a molecular weight of 479.957 g/mol . The compound possesses one defined stereocenter and has absolute stereochemistry . Its structure contains chlorinated phenyl and imidazole moieties that contribute to its pharmacological profile.
Physical and Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C29H22ClN3O2 |
Molecular Weight | 479.957 g/mol |
CAS Number | 1190094-64-4 |
Stereochemistry | Absolute |
Defined Stereocenters | 1/1 |
Alternative Names | LNK-754, OSI-754 |
The compound has been synthesized with specific stereochemistry, contributing to its biological activity. Its chemical structure contains key functional groups that enable specific interactions with the farnesyltransferase enzyme .
Mechanism of Action
CP-609754 functions as a potent and reversible farnesyltransferase inhibitor with a distinctive slow on/off rate . This enzyme mediates the farnesylation of RAS proteins, a post-translational modification critical for proper protein localization and function.
Biochemical Properties
The compound demonstrates remarkable potency against its target enzyme, with the following inhibitory concentrations:
Target | IC50 Value |
---|---|
Recombinant human H-Ras farnesylation | 0.57 ng/mL |
Recombinant K-Ras farnesylation | 46 ng/mL |
Mutant H-Ras in 3T3 H-ras (61L) cell lines | 1.72 ng/mL |
CP-609754 exhibits competitive binding for the prenyl acceptor (H-Ras protein) while showing noncompetitive inhibition for the prenyl donor farnesyl pyrophosphate (PPI) . This selective binding profile allows it to interact with the farnesyltransferase-farnesyl PPI complex and compete for the binding of Ras protein, effectively inhibiting the farnesylation process for both H-Ras and K-Ras proteins in cellular models .
Preclinical Oncology Studies
Initial development of CP-609754 focused on its potential as an anticancer agent, particularly for tumors with Ras mutations. The compound was originally developed by OSI Pharmaceuticals and Pfizer for treating patients with Ras-positive cancers .
In Vivo Antitumor Activity
In animal models, CP-609754 demonstrated significant antitumor activity:
Dosing Regimen | Effect |
---|---|
Twice daily oral dosing at 100 mg/kg | Tumor regression |
ED50 for tumor growth inhibition | 28 mg/kg |
Continuous i.p. infusion | >50% tumor growth inhibition when plasma concentration maintained above 118 ng/mL |
These studies showed that CP-609754 could effectively inhibit tumor farnesyltransferase activity by >30% in mice models when appropriate plasma concentrations were maintained . The compound selectively inhibited farnesylation of both H-Ras and K-Ras proteins in transfected cell lines, demonstrating its potential mechanism for anticancer effects .
Clinical Development for Cancer Treatment
Following promising preclinical results, CP-609754 advanced to clinical evaluation for cancer treatment.
Repositioning for Neurodegenerative Diseases
In 2006, CP-609754 was licensed to Link Medicine for the treatment of neurodegenerative diseases and was subsequently designated as LNK-754 . This strategic repositioning reflected emerging research on the role of protein farnesylation in neurodegeneration.
Parkinson's Disease Studies
Investigations in Parkinson's disease models revealed that LNK-754 (CP-609754) could partially restore glucocerebrosidase (GCase) activity in A53T-α-synuclein patient neurons at concentrations as low as 1 nM, with nearly complete rescue at slightly higher concentrations . The compound reduced pathological α-synuclein levels by approximately one-third and enhanced neuronal survival in culture .
These effects appeared to be mediated through the SNARE protein ykt6, as the compound had no effect in neurons lacking this protein .
In Vivo Parkinson's Model Effects
Administration of LNK-754 at 0.9 mg/kg for 26 days in mouse models produced several beneficial effects:
Effect | Finding |
---|---|
ykt6 association with SNARE complexes | Increased |
GCase activity and trafficking to lysosomes | Enhanced |
Total α-synuclein levels | Reduced |
Tyrosine hydroxylase levels | Partially restored |
Balance deficits in transgenic mice | Corrected |
These findings suggested a mechanism whereby LNK-754 enhanced lysosomal function, potentially improving clearance of pathological protein aggregates in Parkinson's disease models .
Alzheimer's Disease Investigation
LNK-754 was also evaluated in Alzheimer's disease models, revealing additional mechanisms through which the compound might exert neuroprotective effects.
Effects on Amyloid Pathology
In the 5XFAD mouse model of amyloid pathology, LNK-754 treatment produced multiple beneficial outcomes:
Treatment Regimen | Effects |
---|---|
2-month-old mice treated for 3 months | Reduced amyloid plaque burden, decreased tau hyperphosphorylation, attenuated accumulation of BACE1 and LAMP1 in dystrophic neurites |
5-month-old mice treated for 3 weeks | Reduced dystrophic neurite size and LysoTracker-Green accumulation |
Acute treatment in hAPP/PS1 amyloid mice | Improved memory and learning deficits |
Notably, LNK-754 demonstrated greater efficacy than another farnesyltransferase inhibitor, lonafarnib, particularly in reducing plaques, tau hyperphosphorylation, and dystrophic neurites .
Cellular and Molecular Mechanisms
Mechanistic studies revealed that LNK-754 enhanced retrograde axonal transport in primary neurons, suggesting it could support the maturation of axonal late endosomes into lysosomes . Treatment increased levels of the lysosomal marker LAMP1 in both mouse primary neurons and in the brains of 5XFAD mice, indicating stimulation of endolysosomal organelle biogenesis .
Researchers hypothesized that LNK-754 promoted axonal trafficking and function of endolysosomal compartments, which decreased axonal dystrophy, reduced BACE1 accumulation, and inhibited amyloid deposition in the mouse models .
Clinical Evaluation for Neurodegenerative Applications
Following promising preclinical results in neurodegeneration models, LNK-754 (CP-609754) advanced to initial clinical evaluation.
Phase I Trials for Alzheimer's Disease
Two phase I clinical trials of LNK-754 were conducted in 2009, involving:
Comparative Analysis with Other Farnesyltransferase Inhibitors
CP-609754 (LNK-754) demonstrates certain advantages over other farnesyltransferase inhibitors, particularly in neurodegeneration applications.
Efficacy Comparison
When compared to lonafarnib, another farnesyltransferase inhibitor:
Parameter | CP-609754 (LNK-754) | Lonafarnib |
---|---|---|
Reduction of amyloid plaques | More effective | Less effective |
Reduction of tau hyperphosphorylation | More effective | Less effective |
Reduction of dystrophic neurites | More effective | Less effective |
Potency against farnesyltransferase | Higher | Lower |
This differential efficacy may be attributed to the higher potency of LNK-754 against the farnesyltransferase enzyme compared to lonafarnib .
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